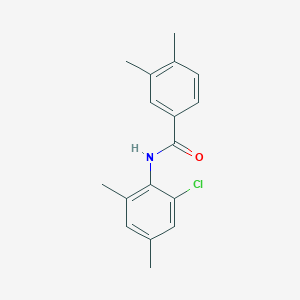

N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide's synthesis involves a series of chlorination, oxidation, and ammonolysis reactions. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with a high yield and purity through these steps, indicating similar approaches could be applicable for synthesizing the target compound (Zhang Zho, 2014).

Molecular Structure Analysis

- The molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, was determined through acylation reactions and characterized using NMR and X-ray diffraction. This suggests a similar approach can be used to analyze the molecular structure of N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Karabulut et al., 2014).

Chemical Reactions and Properties

- Related benzamides have been studied for their reactions and properties. For example, the tritium labeling of N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide was examined, revealing insights into benzamide's reactivity and stability (Yang Hong et al., 2015).

Physical Properties Analysis

- Physical properties of similar compounds, like 4-Chloro-N-(2,6-dimethylphenyl)benzamide, were analyzed, focusing on bond conformations and intermolecular hydrogen bonds, which can be relevant for understanding the physical properties of the target compound (B. Gowda et al., 2008).

Chemical Properties Analysis

- Studies on compounds like N,N-dimethylbenzamides provide insights into their chemical properties, including metabolic pathways and reactivity, which could be extrapolated to understand the chemical properties of N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (L. Constantino et al., 1992).

Scientific Research Applications

Mitosis Inhibition in Plant Cells

- A study found that a related compound, N-(1,1-dimethylpropynyl) benzamide series, which shares structural similarities with N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide, is a powerful and selective inhibitor of mitosis in plant cells (Merlin et al., 1987).

Polymerization Properties

- A different but structurally related compound, part of the 1,4-diaza-2,3-dimethylbutadiene ligands, showed potential in the polymerization of ethene. This suggests that N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide could have applications in polymer science (Schmid et al., 2001).

Biological Screening

- N-dimethylphenyl substituted derivatives of benzamides, which are chemically related to the compound of interest, were synthesized and screened for biological potential against bacteria and for enzyme inhibition, indicating a potential for similar applications in N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Aziz‐ur‐Rehman et al., 2014).

Chemical Engineering and Environmental Applications

- Research on 4-Chloro-3,5-dimethylphenol, a compound similar to the one , looked at degradation methods and kinetics, suggesting possible environmental applications for N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide (Li et al., 2020).

Anticonvulsant Properties

- Some benzamides have been screened for anticonvulsant activity. Although not directly involving N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide, this research hints at the potential neurological applications of similar compounds (Afolabi et al., 2012).

properties

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-10-7-13(4)16(15(18)8-10)19-17(20)14-6-5-11(2)12(3)9-14/h5-9H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYLEFGBNMIVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4,6-dimethylphenyl)-3,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)